4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole
Description
Properties
IUPAC Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(16-5-2-12-22-16)20-10-8-19(9-11-20)15-4-1-3-14-13(15)6-7-18-14/h1-7,12,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBCEVUYHAKMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a thiophene-2-carbonyl group. This can be achieved by reacting piperazine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Coupling with Indole: The resulting thiophene-2-carbonyl piperazine is then coupled with an indole derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides. For example:
In one study, treatment with chloroacetyl chloride under basic conditions yielded bis-alkylated products via sequential nucleophilic attacks at both piperazine nitrogens . The reaction’s regioselectivity is influenced by steric and electronic factors of the electrophile.
Amide Bond Formation via Coupling Reactions
The secondary amine in piperazine undergoes amide coupling with carboxylic acids using activating agents:
Compound 31 (N-(4-(4-(Thiophene-2-carbonyl)piperazin-1-yl)phenyl)-1H-indole-2-carboxamide) demonstrated potent β-secretase inhibition (IC₅₀ = 0.9 µM) via Ugi multicomponent reactions, highlighting the utility of this methodology .
Electrophilic Aromatic Substitution on the Indole Ring
The indole moiety undergoes regioselective electrophilic attacks at the C3 position:
| Reaction | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 3-Bromo-1H-indole derivative | >95% C3 | |
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-1H-indole derivative | 85% C3 |
These modifications are pivotal for tuning electronic properties in organic semiconductors or enhancing binding affinity in drug candidates .
Thiophene Carbonyl Group Reactivity
The thiophene-2-carbonyl group participates in hydrolysis and reduction:
The carbonyl group’s electron-withdrawing nature stabilizes intermediates in nucleophilic acyl substitution, enabling modular derivatization .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of halogenated indole derivatives:
These reactions expand structural diversity for structure-activity relationship (SAR) studies in drug discovery .
Oxidation and Reduction of Heterocycles
The indole and thiophene rings exhibit redox activity:
Oxidation of the thiophene sulfur enhances hydrogen-bonding capacity, while indole reduction impacts π-π stacking interactions .
Key Research Findings
-
Antiviral Activity : Derivatives with substituted indole and optimized piperazine-thiophene linkages showed EC₅₀ values <1 µM against human norovirus .
-
Enzyme Inhibition : Carboxamide derivatives exhibited BACE1 inhibition via hydrogen bonding with Asp228 and Thr72 residues .
-
Material Science : Thiophene-indole hybrids demonstrated charge-carrier mobilities >0.1 cm²/V·s in organic field-effect transistors .
This compound’s multifunctional reactivity establishes it as a versatile scaffold in drug development and materials engineering. Strategic functionalization of its piperazine, indole, and thiophene moieties enables precise modulation of biological and electronic properties.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole exhibit significant anticancer properties. Modifications in the structure can enhance cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | HT29 |
These findings suggest that structural features such as halogen substitutions on the phenyl ring are critical for enhancing anticancer activity.
Anticonvulsant Properties
Emerging evidence points to the anticonvulsant properties of related compounds. Certain derivatives have shown promise in preclinical models, indicating potential therapeutic applications in epilepsy treatment .
Material Science Applications
The unique structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Its potential applications include:
- Organic Electronics : The compound's electronic properties can be harnessed for use in organic semiconductors and photovoltaic devices.
- Sensors : Its chemical reactivity may allow for the development of sensors that detect specific analytes based on changes in electrical conductivity or optical properties.
Study on Antitumor Activity
A series of studies evaluated various piperazine derivatives for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the thiophene ring significantly impacted their efficacy against different cancer types.
Enzyme Interaction Studies
Investigations into enzyme interactions revealed that compounds similar to this compound could act as inhibitors or modulators. This has implications for developing treatments for diseases such as cancer and neurological disorders .
Mechanism of Action
The mechanism of action of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Key Research Findings
- Structural Determinants of Selectivity :
- Efflux Transporter Limitations : Piperazine-indole derivatives like BAK4-51 highlight the need for structural optimization to evade P-gp/BCRP .
Biological Activity
4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an indole ring, a piperazine moiety, and a thiophene-2-carbonyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3OS |
| IUPAC Name | This compound |
| CAS Number | 256458-54-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene and piperazine rings are crucial for binding, influencing pharmacological effects such as:
- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against norovirus and hepatitis C virus (HCV) .
Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, a study demonstrated that certain analogs could inhibit the replication of human norovirus at low micromolar concentrations, with effective concentrations (EC50) reported around 0.9 µM .
Enzyme Inhibition
The compound's potential as an inhibitor of AChE and BChE was evaluated. In vitro assays showed that it could reduce enzyme activity significantly:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 12.5 |
| Butyrylcholinesterase (BChE) | 10.8 |
These findings suggest that the compound could be developed further for therapeutic applications in treating conditions like Alzheimer's disease.
Cytotoxicity Assessment
Toxicity evaluations are critical for assessing the safety profile of new compounds. In studies involving Vero cells, the compound exhibited concentration-dependent cytotoxicity, with IC50 values indicating moderate safety at lower concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the thiophene or piperazine moieties have been explored to enhance potency and selectivity against specific biological targets. For example:
- Substituting Functional Groups : Altering substituents on the thiophene ring has been shown to affect both enzyme inhibition and antiviral activity.
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential benefits in neurodegenerative conditions .
Anticancer Potential
Another study evaluated the anticancer properties of related indole derivatives, revealing that compounds structurally similar to this compound showed promising activity against various cancer cell lines, including MCF-7 breast cancer cells .
Q & A
Q. What are the common synthetic routes for preparing 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole?
The synthesis typically involves sequential functionalization of the indole and piperazine moieties. A practical approach includes:
- Step 1: Preparation of the indole core, often via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.
- Step 2: Introduction of the piperazine ring using nucleophilic substitution or Buchwald-Hartwig amination under inert conditions .
- Step 3: Thiophene-2-carbonyl coupling to the piperazine nitrogen. This step may employ carbodiimide coupling agents (e.g., EDC/HOBt) or acyl chloride intermediates in anhydrous solvents like dichloromethane .
Key Considerations: Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane).
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
- 1H/13C NMR: Confirm regioselectivity of the piperazine-thiophene linkage. The thiophene carbonyl signal typically appears at ~165–170 ppm in 13C NMR .
- IR Spectroscopy: Detect the carbonyl stretch (C=O) of the thiophene-2-carbonyl group (~1680–1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
- Single-Crystal X-ray Diffraction: For unambiguous structural confirmation, as demonstrated in studies of analogous piperazine derivatives .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the thiophene-2-carbonyl group to the piperazine ring?
- Methodological Approach:
- Solvent Selection: Use anhydrous DMF or DCM to minimize hydrolysis of reactive intermediates.
- Catalysis: Explore coupling agents like HATU or DCC/DMAP for improved yields .
- Temperature Control: Reactions at 0–5°C reduce side reactions (e.g., piperazine ring opening) .
- Work-Up: Extract unreacted thiophene-2-carboxylic acid using aqueous NaHCO3.
- Case Study: A study on analogous opioid receptor ligands achieved >85% yield by pre-activating the carboxylic acid with ClCOCOCl before coupling to piperazine .
Q. How should contradictory data in receptor binding assays involving this compound be addressed?
- Potential Causes:
- Resolution Strategy:
Q. What strategies are effective for resolving low solubility in pharmacological studies?
- Formulation Approaches:
- Structural Modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
